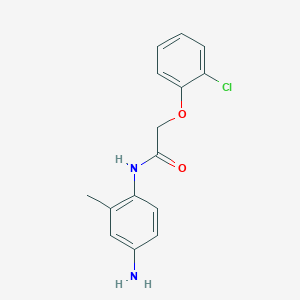
N-(5-Amino-2-fluorophenyl)-2-(2-chlorophenoxy)-acetamide
説明
N-(5-Amino-2-fluorophenyl)-2-(2-chlorophenoxy)-acetamide is a useful research compound. Its molecular formula is C14H12ClFN2O2 and its molecular weight is 294.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Thiophene Analogues and Carcinogenic Evaluation
A study evaluated thiophene analogues of carcinogens, such as benzidine and 4-aminobiphenyl, to explore their carcinogenic potential. These compounds, including various N-substituted acetamides, were synthesized and assessed through in vitro assays for potential carcinogenicity, highlighting the importance of understanding the biological activity of novel compounds (Ashby et al., 1978).
N-Acetylcysteine in Psychiatry
N-acetylcysteine (NAC), a compound with therapeutic implications in psychiatry, represents an example of how modifications to chemical structures can impact clinical applications. NAC's mechanisms include modulating glutamatergic, neurotropic, and inflammatory pathways, showcasing the diverse effects that chemical compounds can have on human health (Dean, Giorlando, & Berk, 2011).
Advanced Oxidation Processes for Degradation
The degradation of acetaminophen, a commonly used pharmaceutical, via advanced oxidation processes (AOPs) demonstrates the significance of chemical reactions in environmental science. This study discusses the degradation pathways and biotoxicity of various by-products, illustrating the environmental impact of chemical compounds and the necessity for their careful study and management (Qutob et al., 2022).
Hepatoprotective and Nephroprotective Activities
The review on chrysin, a flavonoid, for its hepatoprotective and nephroprotective activities against various drugs and toxic agents underscores the potential of chemical compounds in mitigating the effects of other harmful substances. This emphasizes the role of chemical research in discovering protective agents (Pingili et al., 2019).
Synthetic Organic Chemistry
Research on synthetic organic chemistry, including the development of N-acylation reagents and studies on chiral axes due to acyclic imide-Ar bonds, highlights the ongoing innovations in chemical synthesis techniques. Such studies are crucial for creating novel compounds with potential applications across various fields (Kondo & Murakami, 2001).
特性
IUPAC Name |
N-(5-amino-2-fluorophenyl)-2-(2-chlorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O2/c15-10-3-1-2-4-13(10)20-8-14(19)18-12-7-9(17)5-6-11(12)16/h1-7H,8,17H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLFFOHTXYGEEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=C(C=CC(=C2)N)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(2,2,2-Trifluoroethoxy)phenyl]propan-1-amine](/img/structure/B3174345.png)
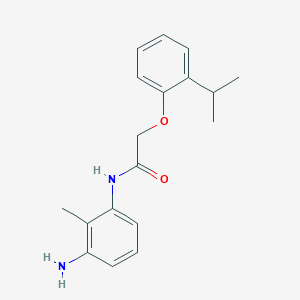
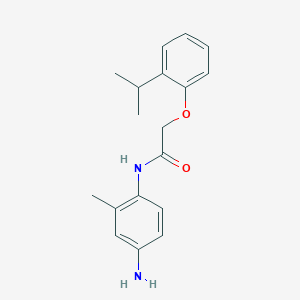
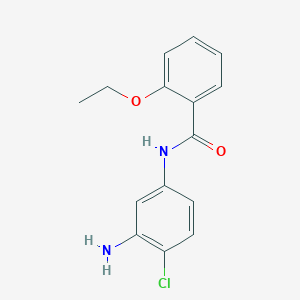

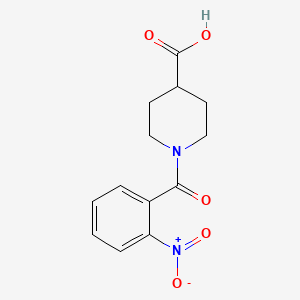
![[2-(2-Methoxyphenoxy)-3-pyridinyl]methanamine](/img/structure/B3174381.png)


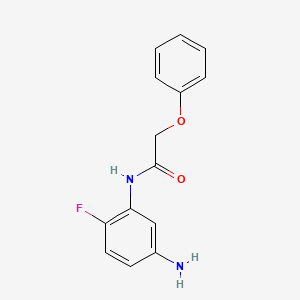

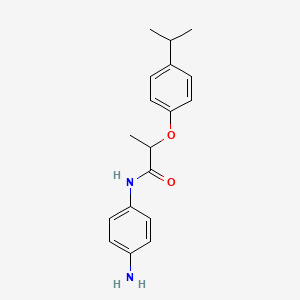
![5-[(4-Ethylpiperazin-1-YL)carbonyl]-2-methylaniline](/img/structure/B3174413.png)
